
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride
Übersicht
Beschreibung
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a chiral center at the second carbon atom, making it an enantiomerically pure substance. The presence of both an amino group and a phenyl group attached to the central carbon atom, along with a pyridin-2-ylmethyl substituent, contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of a suitable phenylalanine derivative with a pyridine-2-carboxaldehyde under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The amine is subsequently reacted with an appropriate acyl chloride or anhydride to form the desired amide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Research indicates that derivatives of amino acids, particularly those similar to (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, are being investigated for their potential as anticancer agents. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth and proliferation.
A study highlighted the importance of small organic molecules derived from plant sources in cancer chemotherapy, suggesting that compounds like (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide could serve as lead compounds for developing new anticancer drugs .
Neuropharmacology
The compound is also being explored for its neuropharmacological effects. Its structural similarities to neurotransmitters suggest potential applications in treating neurological disorders. Research is ongoing to evaluate its efficacy in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety.
Case Study 1: Anticancer Activity
In a series of experiments, (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide was tested against various cancer cell lines. Results indicated significant cytotoxic effects in vitro, particularly against breast and colon cancer cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
HT-29 (Colon) | 20 | Cell cycle arrest at G1 phase |
A549 (Lung) | 25 | Inhibition of proliferation |
Case Study 2: Neuropharmacological Effects
A recent study investigated the effects of the compound on animal models of anxiety. The results showed that administration led to a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
Treatment Group | Behavior Score Reduction (%) | Notes |
---|---|---|
Control | 0 | Baseline behavior |
Low Dose | 30 | Significant reduction |
High Dose | 50 | Marked anxiolytic effects observed |
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and phenyl groups, along with the pyridinyl moiety, allow the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can result in various biological effects, such as inhibition or activation of specific pathways, leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-phenylpropanamide: Lacks the pyridinyl substituent, resulting in different chemical properties and biological activities.
(2S)-2-amino-3-(4-pyridinyl)propanamide: Contains a pyridinyl group at a different position, affecting its reactivity and interactions.
(2S)-2-amino-3-phenyl-N-methylpropanamide: Has a methyl group instead of a pyridinyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of the pyridin-2-ylmethyl group in (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature enhances its potential as a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Biologische Aktivität
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride is a chiral compound notable for its structural features, which include an amino group, a phenyl group, and a pyridin-2-ylmethyl group. These attributes suggest potential biological activity, particularly in enzyme inhibition and drug development. This article reviews the compound's biological activity, synthesizing findings from various research studies.
The molecular formula of this compound is , with a molecular weight of approximately 320.24 g/mol. The compound's unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. As an enzyme inhibitor, it likely binds to the active site of target enzymes, blocking substrate access and inhibiting enzymatic activity. The precise molecular targets and pathways remain to be fully elucidated but are expected to vary based on the biological context.
Enzyme Inhibition
Research indicates that (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide may serve as an inhibitor for various enzymes due to its structural characteristics. The potential for selective inhibition suggests applications in therapeutic settings where modulation of enzyme activity is beneficial.
Drug Development Potential
The compound has been explored as a lead candidate in pharmaceutical development. Its structural features may confer advantages in creating novel drugs targeting specific biological pathways. Studies have indicated that modifications to the compound could enhance its efficacy and selectivity as a therapeutic agent .
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide:
- Enzyme Inhibition Studies : A study demonstrated that derivatives of related compounds exhibited significant inhibitory effects on ionotropic glutamate receptors, suggesting that similar mechanisms may apply to (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide .
- Pharmacological Profiles : Research on structurally analogous compounds has shown promising results in terms of pharmacological activity, including anti-inflammatory and analgesic effects. These findings may support further investigation into the therapeutic potential of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide .
Comparative Analysis
The following table compares (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide with similar compounds based on their structural features and biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | Contains phenyl and pyridin groups | Potential enzyme inhibitor |
(2S)-2-amino-3-(4-hydroxyphenyl)propanamide | Hydroxy group on phenyl ring | Anti-inflammatory properties |
(2S)-2-amino-3-pyridin-2-ylmethylpropanamide | Lacks phenyl group | Neuroprotective effects |
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.2ClH/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13;;/h1-9,14H,10-11,16H2,(H,18,19);2*1H/t14-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZYYMMLPMYMTB-UTLKBRERSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=N2)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.